![molecular formula C7H7N3O2 B062535 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one CAS No. 175348-11-5](/img/structure/B62535.png)
3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one, also known as EIPL-1, is a novel compound that has gained attention in the scientific community due to its potential application in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one is not fully understood. However, it is believed to act through the inhibition of specific enzymes, such as thymidylate synthase and dihydrofolate reductase, which are essential for the growth and replication of cancer cells and weeds.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one has both biochemical and physiological effects. Biochemically, it has been found to inhibit the activity of specific enzymes, as mentioned earlier. Physiologically, it has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to cause growth inhibition and chlorosis in weeds.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one. One direction is the further investigation of its potential as an anticancer agent, particularly in vivo studies. Another direction is the investigation of its potential as a herbicide, including its effects on non-target organisms and the environment. Additionally, the study of its potential as an additive for improving the properties of polymers could lead to new materials with improved performance. Finally, the development of new synthesis methods and modifications to the compound could lead to improved efficiency and reduced toxicity.
Conclusion:
In conclusion, 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one is a novel compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
Synthesemethoden
The synthesis of 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one involves the reaction of 5-aminouracil and ethyl glyoxylate in the presence of a catalyst, such as triethylamine. The reaction proceeds through a cyclization process, resulting in the formation of the desired compound. The yield of the synthesis method is reported to be high, and the purity of the compound can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one has shown promising results in various scientific research applications. In the field of medicine, it has been studied as a potential anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In agriculture, it has been studied as a potential herbicide, as it has been found to inhibit the growth of weeds. In industry, it has been studied as a potential additive for improving the properties of polymers.
Eigenschaften
CAS-Nummer |
175348-11-5 |
|---|---|
Produktname |
3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one |
Molekularformel |
C7H7N3O2 |
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
3-ethyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3O2/c1-2-4-5-6(11)8-3-9-7(5)12-10-4/h3H,2H2,1H3,(H,8,9,11) |
InChI-Schlüssel |
HXSPIJYUDJDXEC-UHFFFAOYSA-N |
Isomerische SMILES |
CCC1=C2C(=NC=NC2=O)ON1 |
SMILES |
CCC1=NOC2=C1C(=O)NC=N2 |
Kanonische SMILES |
CCC1=C2C(=NC=NC2=O)ON1 |
Synonyme |
Isoxazolo[5,4-d]pyrimidin-4(5H)-one, 3-ethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





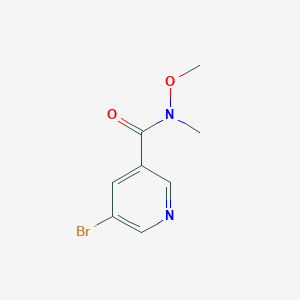
![2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B62463.png)

![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)
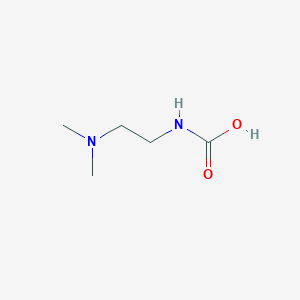
![(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B62475.png)

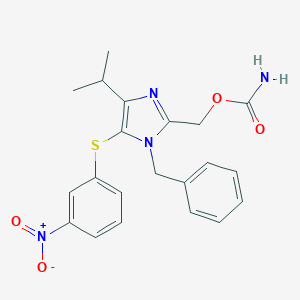
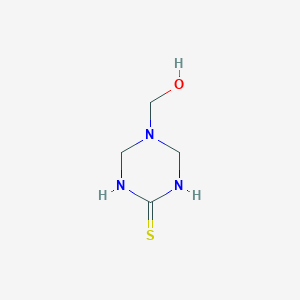
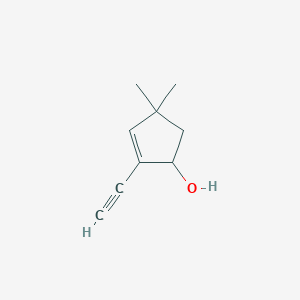

![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)